

Cross-Validation of Spectroscopic Data for Allylcyclopentane: A Comparative Guide

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Compound of Interest

Compound Name: Allylcyclopentane

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This guide provides a comprehensive cross-validation of spectroscopic data for **allylcyclopentane**, presenting a comparative analysis with structurally related molecules, cyclopentane and allylcyclohexane. The objective is to offer a clear, data-driven reference for the identification and characterization of **allylcyclopentane** through mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Executive Summary

Allylcyclopentane, a volatile organic compound, is characterized by its distinct spectroscopic fingerprint. This guide presents a side-by-side comparison of its mass spectrum, ¹H NMR, ¹³C NMR, and IR spectra with those of cyclopentane and allylcyclohexane. The data, sourced from publicly available databases, is summarized in clear, comparative tables. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and methodological transparency. A logical workflow for the cross-validation of this data is illustrated using a Graphviz diagram, offering a visual representation of the analytical process.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the mass spectra, ¹H NMR, ¹³C NMR, and IR spectra of **allylcyclopentane**, cyclopentane, and allylcyclohexane.

Table 1: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Base Peak	Key Fragmentation Peaks
Allylcyclopentane	110	69	41, 55, 67, 68, 81
Cyclopentane	70	42	41, 55, 69
Allylcyclohexane	124	55	41, 67, 82, 83, 96

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Compound	Allylic Protons (CH ₂ -CH=CH ₂)	Vinylic Protons (=CH, =CH ₂)	Cycloalkane Protons
Allylcyclopentane	~2.05	~4.93-5.0, ~5.80	~1.1-1.8
Cyclopentane	N/A	N/A	~1.51
Allylcyclohexane	~1.94	~4.95-4.96, ~5.78	~0.8-1.7

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	Allylic Carbon (CH ₂ -CH=CH ₂)	Vinylic Carbons (=CH, =CH ₂)	Cycloalkane Carbons
Allylcyclopentane	~40.5	~114.5, ~138.5	~25.5, ~32.5, ~45.0
Cyclopentane	N/A	N/A	~25.8
Allylcyclohexane	~38.0	~116.0, ~137.0	~26.0, ~33.0, ~35.0, ~42.0

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	C-H Stretch (sp3)	C-H Stretch (sp2)	C=C Stretch	C-H Bend (alkane)	=C-H Bend (alkene)
Allylcyclopentane	~2850-2960	~3075	~1640	~1450	~910, ~990
Cyclopentane	~2870-2960	N/A	N/A	~1450	N/A
Allylcyclohexane	~2850-2930	~3075	~1640	~1450	~910, ~995

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Mass Spectrometry (MS): For volatile compounds like **allylcyclopentane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[\[1\]](#)[\[2\]](#)

- **Sample Preparation:** The liquid sample is typically diluted in a suitable volatile solvent (e.g., dichloromethane or hexane).
- **Injection:** A small volume (e.g., 1 μ L) of the diluted sample is injected into the GC inlet.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):

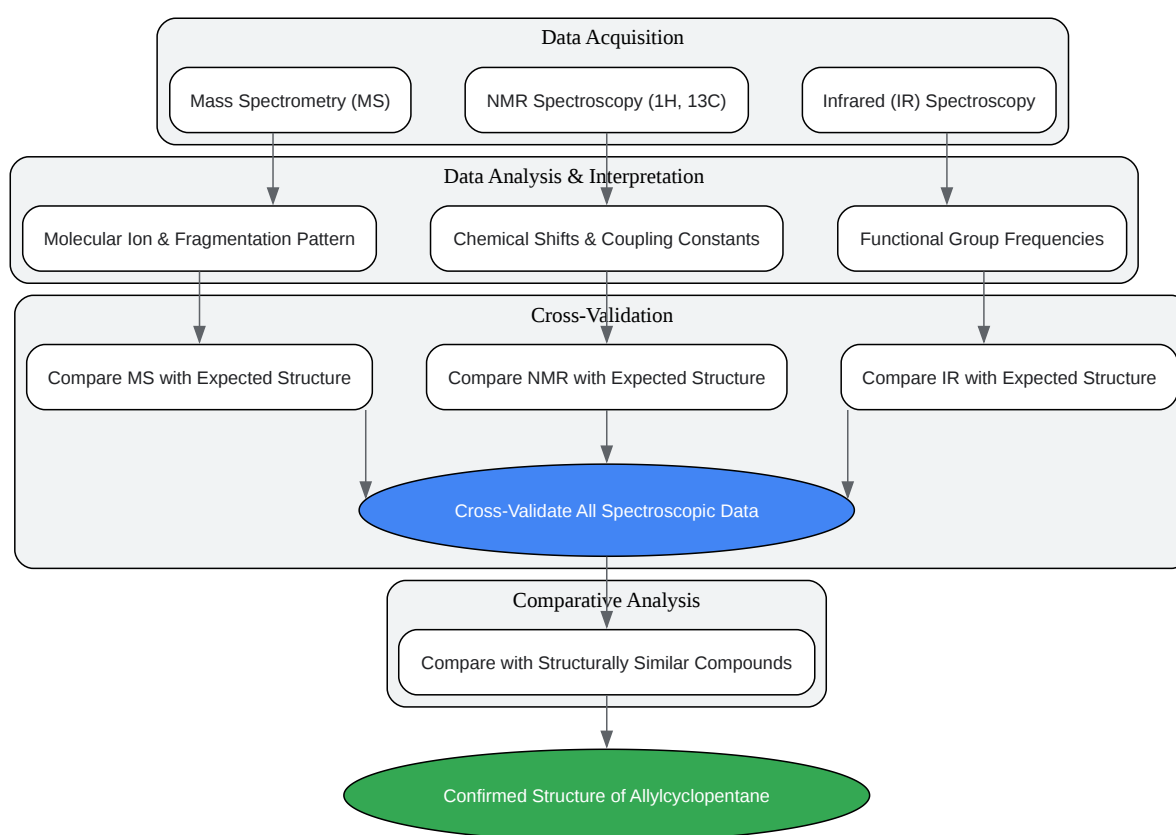
- **Sample Preparation:** A small amount of the liquid sample (typically 5-25 mg for ^1H , 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.^[3]
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:** The sample is irradiated with a series of radiofrequency pulses. The resulting signals (Free Induction Decay or FID) are detected, amplified, and digitized.^[4]
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy: For liquid samples, the neat (undiluted) liquid film method is often employed.^{[5][6]}

- **Sample Preparation:** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin film of the liquid.^[7]
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded to account for any atmospheric or instrumental interferences.
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer's sample holder.
- **Data Acquisition:** A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at different wavenumbers.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for a given compound, such as **Allylcyclopentane**.



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Caption: Workflow for spectroscopic data cross-validation.

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